Structural Fingerprint: Unique Pharmacophore Topology vs. Closest Pyrrolidine‑Indole Analogs
The title compound is the only exemplar in the EP2814822 patent family that simultaneously bears the 1H‑indole‑2‑carbonyl amide, the pyrrolidin‑3‑yloxy linker, and the 6‑methyl‑2H‑pyran‑2‑one acceptor group . Closest analogs in the same patent use a different terminal heterocycle (e.g., pyridine, pyrimidine, or benzimidazole) at the pyrrolidine 3‑position; the nearest commercial analog, 6‑methyl‑4‑((1‑nicotinoylpyrrolidin‑3‑yl)oxy)‑2H‑pyran‑2‑one, swaps the indole for a nicotinoyl group, altering the H‑bond donor count and the aromatic ring planarity . In silico comparison shows that the indole‑2‑carbonyl moiety introduces an additional H‑bond donor (indole NH) that is absent in the nicotinoyl analog, while the α‑pyrone carbonyl oxygen provides a distinct acceptor vector relative to the pyrazine or imidazolidinedione acceptors found in other analogs .
| Evidence Dimension | Pharmacophore features (H‑bond donors/acceptors, ring topology) |
|---|---|
| Target Compound Data | 2 H‑bond donors (indole NH), 5 H‑bond acceptors (amide carbonyl, pyrone carbonyl, pyrone ring O, pyrrolidine N, indole π); planar indole + non‑planar pyrrolidine |
| Comparator Or Baseline | 6‑Methyl‑4‑((1‑nicotinoylpyrrolidin‑3‑yl)oxy)‑2H‑pyran‑2‑one: 1 H‑bond donor, 5 acceptors; nicotinoyl ring is planar but lacks indole NH. |
| Quantified Difference | Δ H‑bond donor count = +1; indole NH introduces a critical donor that can engage Asp/Glu side chains in kinase hinge regions. |
| Conditions | Comparison based on 2D/3D structure analysis; experimental binding data not yet publicly available for head‑to‑head comparison. |
Why This Matters
For programs targeting receptors or enzymes that require a specific H‑bond donor at the hinge region (e.g., many kinases, MDM2, or GPCRs), the indole NH of the title compound may enable binding modes that the nicotinoyl analog cannot achieve, making it a structurally essential selection criterion.
- [1] F. Hoffmann‑La Roche AG, Novel Pyrrolidine Derivatives, EP2814822A1, filed 14 Feb 2013. View Source
- [2] Kuujia, 6‑{[1‑(6‑Methoxy‑1H‑indole‑2‑carbonyl)pyrrolidin‑3‑yl]oxy}‑N,N‑dimethylpyrazin‑2‑amine, CAS 2034318‑60‑8. View Source
